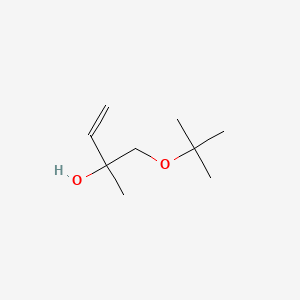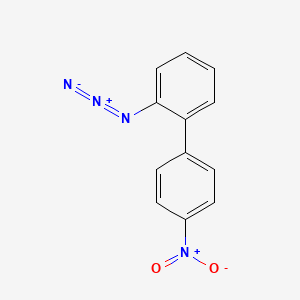
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is a chemical compound known for its unique structure and versatile applications. It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, and is modified with a 3-dimethylaminopropyl group. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its reactivity and ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of adamantane with a halogenating agent to introduce a halogen atom into the adamantane structure. This intermediate is then reacted with 3-dimethylaminopropylamine to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with carboxyl groups to form amide bonds, often facilitated by carbodiimide reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Condensation: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while condensation reactions typically produce amides .
Applications De Recherche Scientifique
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride involves its ability to form stable complexes with various molecular targets. The dimethylaminopropyl group can interact with carboxyl groups to form amide bonds, facilitating the modification of biomolecules and the formation of bioconjugates. This interaction is often mediated by carbodiimide reagents, which activate carboxyl groups for nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric and electronic properties.
Uniqueness
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is unique due to its adamantane core, which provides enhanced stability and rigidity compared to other carbodiimide reagents. This structural feature can lead to improved performance in certain applications, such as the formation of stable bioconjugates and the modification of biomolecules .
Propriétés
Numéro CAS |
31898-05-2 |
|---|---|
Formule moléculaire |
C15H28ClN |
Poids moléculaire |
257.84 g/mol |
Nom IUPAC |
3-(1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-16(2)5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14H,3-11H2,1-2H3;1H |
Clé InChI |
PVSWBRFYDVJIQQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC12CC3CC(C1)CC(C3)C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
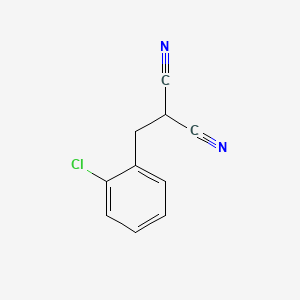
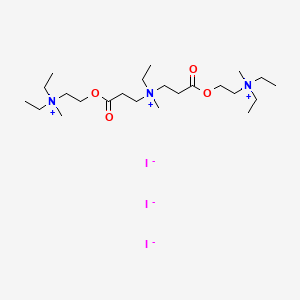
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
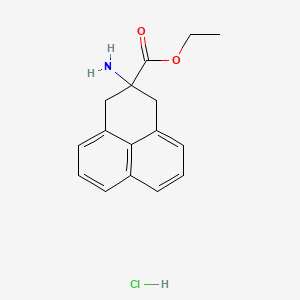

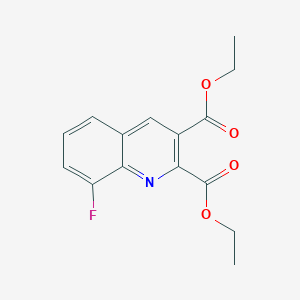

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B13740255.png)
